molecular formula C8H10AsNO4S B12796427 p-Arsenoso-N-(2-hydroxyethyl)benzenesulfonamide CAS No. 5442-30-8

p-Arsenoso-N-(2-hydroxyethyl)benzenesulfonamide

Cat. No.: B12796427
CAS No.: 5442-30-8
M. Wt: 291.16 g/mol
InChI Key: SAMCUNVIALDNBU-UHFFFAOYSA-N
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Description

p-Arsenoso-N-(2-hydroxyethyl)benzenesulfonamide is a chemical compound with the molecular formula C8-H10-As-N-O4-S and a molecular weight of 291.17 . . This compound is notable for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of p-Arsenoso-N-(2-hydroxyethyl)benzenesulfonamide involves several steps. One common method includes the reaction of benzenesulfonamide with arsenic trioxide in the presence of a base, followed by the addition of 2-chloroethanol . The reaction conditions typically involve heating and stirring to ensure complete reaction and high yield. Industrial production methods may vary but generally follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

p-Arsenoso-N-(2-hydroxyethyl)benzenesulfonamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

p-Arsenoso-N-(2-hydroxyethyl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of p-Arsenoso-N-(2-hydroxyethyl)benzenesulfonamide involves its interaction with molecular targets such as enzymes. For example, it inhibits carbonic anhydrase IX, an enzyme overexpressed in certain cancer cells, leading to disrupted cellular processes and apoptosis . The compound’s effects are mediated through binding to the active site of the enzyme, blocking its activity and affecting cellular metabolism.

Comparison with Similar Compounds

p-Arsenoso-N-(2-hydroxyethyl)benzenesulfonamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of the sulfonamide group with an arsenic moiety, providing distinct chemical and biological properties.

Properties

CAS No.

5442-30-8

Molecular Formula

C8H10AsNO4S

Molecular Weight

291.16 g/mol

IUPAC Name

4-arsoroso-N-(2-hydroxyethyl)benzenesulfonamide

InChI

InChI=1S/C8H10AsNO4S/c11-6-5-10-15(13,14)8-3-1-7(9-12)2-4-8/h1-4,10-11H,5-6H2

InChI Key

SAMCUNVIALDNBU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)NCCO)[As]=O

Origin of Product

United States

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